molecular formula C13H11F3N2O3S B2493609 Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate CAS No. 625371-17-7

Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate

Cat. No.: B2493609
CAS No.: 625371-17-7
M. Wt: 332.3
InChI Key: OZJMUSSTRIOARH-UHFFFAOYSA-N
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Description

Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is a useful research compound. Its molecular formula is C13H11F3N2O3S and its molecular weight is 332.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Reactions for Heterocyclic System Formation : Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is involved in domino reactions leading to the synthesis of complex heterocyclic systems. For instance, derivatives of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile, synthesized from reactions involving active methylene, nitrile, and hydroxyl groups, result in novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine (Bondarenko et al., 2016).

Fluorescence and Photophysical Properties

  • Fluorescence Emission in Derivatives : Some derivatives of this compound, such as dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates and alkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylacetates, exhibit fluorescence emission. This characteristic makes them potential candidates for applications in photophysical studies and materials science (Mizuyama et al., 2008).

Coordination Chemistry

  • Iron(II) Complexes : The compound is used in the synthesis of Iron(II) complexes with ligands like 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine. These complexes show interesting properties like spin-crossover and crystallographic phase changes, which are significant in the field of coordination chemistry and material science (Cook et al., 2015).

Mechanism of Action

Properties

IUPAC Name

methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJMUSSTRIOARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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